[4-(3-Chlorobenzyl)piperazin-1-yl](3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone
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Overview
Description
4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE: is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 3-chlorobenzyl group and a pyrazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the 3-chlorobenzyl group. The final step involves the formation of the pyrazolopyrimidine ring system. Common reagents used in these reactions include chlorinating agents, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions often require catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Heparinoid Compounds: Structurally similar to heparin, used in anticoagulant applications.
Uniqueness
4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17Cl2N5O |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone |
InChI |
InChI=1S/C18H17Cl2N5O/c19-14-4-1-3-13(11-14)12-23-7-9-24(10-8-23)18(26)16-15(20)17-21-5-2-6-25(17)22-16/h1-6,11H,7-10,12H2 |
InChI Key |
MHDBRNBSRDKOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=NN4C=CC=NC4=C3Cl |
Origin of Product |
United States |
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